Lipophilicity Enhancement: 8-Benzyloxy vs. Unsubstituted Imidazo[1,2-a]pyridine-2-acetic Acid
Introduction of the 8-benzyloxy group substantially increases calculated lipophilicity. The target compound free acid (CAS 885276-83-5) has a computed XlogP of 2.7 [1], whereas the parent unsubstituted imidazo[1,2-a]pyridin-2-ylacetic acid (CAS 19741-30-1) has a reported LogP of 0.96 . This represents a difference of approximately +1.7 log units, moving the compound from a hydrophilic profile into the optimal range for oral absorption (LogP 0–3) while retaining capacity for further optimization [2].
| Evidence Dimension | Calculated lipophilicity (XlogP / LogP) |
|---|---|
| Target Compound Data | XlogP = 2.7 (free acid, CAS 885276-83-5) |
| Comparator Or Baseline | imidazo[1,2-a]pyridin-2-ylacetic acid (CAS 19741-30-1): LogP = 0.96 |
| Quantified Difference | Δ LogP ≈ +1.7 units |
| Conditions | Computed values from different database sources (Basechem, ChemSrc) |
Why This Matters
Higher lipophilicity (within the 0–3 range) is associated with improved membrane permeability and oral bioavailability potential, making the 8-benzyloxy analog more suitable for cell-based assays and in vivo studies without additional prodrug strategies.
- [1] Basechem. Imidazo[1,2-a]pyridine-2-aceticacid, 8-(phenylmethoxy)-, CAS 885276-83-5. XlogP: 2.7. View Source
- [2] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. View Source
